REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][OH:4].F[C:6]1[C:14]2[O:13][C:12]([C:15]3[C:16]([NH2:21])=[N:17][CH:18]=[CH:19][CH:20]=3)=[N:11][C:10]=2[CH:9]=[CH:8][CH:7]=1>CN1C(=O)CCC1>[CH3:3][O:4][C:6]1[C:14]2[O:13][C:12]([C:15]3[C:16]([NH2:21])=[N:17][CH:18]=[CH:19][CH:20]=3)=[N:11][C:10]=2[CH:9]=[CH:8][CH:7]=1 |f:0.1|
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Name
|
|
Quantity
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3.76 g
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Type
|
reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
3.82 mL
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
|
5.39 g
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Type
|
reactant
|
Smiles
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FC1=CC=CC=2N=C(OC21)C=2C(=NC=CC2)N
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CN1CCCC1=O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
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The resulting suspension was stirred at 70° C. for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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After dilution with water (220 ml) the mixture was extracted with ethyl acetate (3×150 ml
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Type
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WASH
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Details
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The organic phases were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica gel eluting with 10 to 50% ethyl acetate in dichloromethane
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated to dryness
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC=2N=C(OC21)C=2C(=NC=CC2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.13 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |